4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Bromothiophene Moiety: The bromothiophene moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Thiol Group: The thiol group can be introduced by the reduction of a corresponding disulfide or by the substitution of a halogen with a thiol group.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The bromothiophene moiety can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties such as conductivity and fluorescence.
Biology
In biology, this compound has potential applications as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound can be explored for its potential therapeutic effects. It can be used in the development of new drugs for the treatment of various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and products. It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-chlorothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methylthiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups and structural features. The presence of the bromothiophene moiety, the triazole ring, and the thiol group gives it unique chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H9BrN4S2 |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9BrN4S2/c1-2-8-12-13-9(15)14(8)11-4-7-3-6(10)5-16-7/h3-5H,2H2,1H3,(H,13,15)/b11-4+ |
InChI Key |
QMZDXBFYKMRQRV-NYYWCZLTSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=CS2)Br |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
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